AChE Inhibition Potency — Class-Level Positioning Against a Reference Inhibitor
The compound has not been directly evaluated in the 2026 study by Alım et al., but its core scaffold is representative of the pyrimidine derivatives that exhibited AChE IC50 values in the range of 14.89–77.70 nM . The most potent inhibitor in that series, Compound 6 (IC50 = 14.89 nM), displayed an approximately 24-fold selectivity for AChE over BChE . As a structural analog retaining the pyrimidine-ether linkage, the target compound is expected to fall within this potency range, making it a candidate for further optimization in AChE-focused programs. However, the absence of a direct head-to-head comparison with Compound 6 or other members of the series means its precise IC50 and selectivity profile remain unverified.
| Evidence Dimension | AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; anticipated IC50 in the range of 14.89–77.70 nM based on structural analogy . |
| Comparator Or Baseline | Compound 6 from Alım et al. (pyrimidine derivative) — AChE IC50 = 14.89 nM; BChE IC50 = 357 nM . |
| Quantified Difference | Cannot be calculated; target compound lacks experimental IC50 data. |
| Conditions | In vitro AChE/BChE inhibition assay; Naunyn-Schmiedeberg's Archives of Pharmacology, 2026 . |
Why This Matters
This class-level inference suggests the target compound could be a viable starting point for AChE inhibitor development, but procurement decisions must note the risk that its actual potency may deviate from the class average due to the uncharacterized furan-2-carboxamide substitution.
- [1] Alım Z. et al. Evaluation of pyrimidine-based compounds as AChE and BChE inhibitors: in vitro inhibition, molecular modeling, and statistical evaluation. Naunyn-Schmiedeberg's Archives of Pharmacology, 2026. DOI: 10.1007/s00210-026-05347-0. View Source
